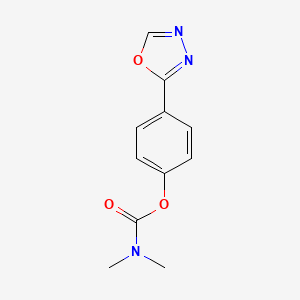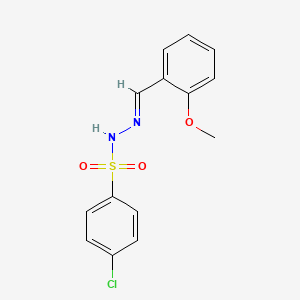![molecular formula C14H11ClN4O3 B5794034 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide, also known as CNEB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antibacterial, and antifungal properties. In
Mecanismo De Acción
The exact mechanism of action of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including tyrosinase and acetylcholinesterase. In addition, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been found to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide also has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide. One area of research is the development of new formulations of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide that can improve its solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide in combination with other anticancer agents. Finally, the development of new animal models to study the pharmacokinetics and pharmacodynamics of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide could provide valuable insights into its potential as a cancer therapy.
Conclusion:
In conclusion, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is a promising chemical compound that exhibits a range of biological activities, including antitumor, antibacterial, and antifungal properties. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inducing apoptosis and interfering with DNA synthesis and cell cycle progression. While 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has some limitations for lab experiments, it has several advantages that make it a promising candidate for the development of new cancer therapies. Future research directions include the development of new formulations, investigation of potential synergistic effects, and the development of new animal models to study its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide involves the reaction of 2-chloro-4-nitrobenzohydrazide with 2-pyridinecarboxaldehyde in the presence of ethanol and a catalytic amount of glacial acetic acid. The resulting yellow solid is then recrystallized from ethanol to obtain pure 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide.
Aplicaciones Científicas De Investigación
2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential as an anticancer agent. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, 2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-9(13-4-2-3-7-16-13)17-18-14(20)11-6-5-10(19(21)22)8-12(11)15/h2-8H,1H3,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFAXKJSZDOUKD-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5793953.png)
![1-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B5793954.png)


![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5793978.png)



![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
